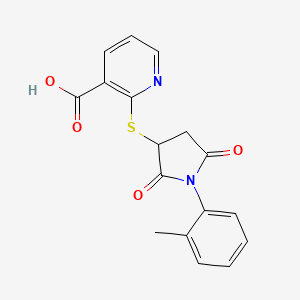

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid, has a molecular formula of C18H15NO4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of this compound is 341.389 g/mol . The linear formula is C18H15NO4S .Applications De Recherche Scientifique

Efficient Synthesis and Applications

Nicotinic acid derivatives, including pseudopeptides and amidoxime-functionalized compounds, are synthesized for various applications. An example includes the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function, highlighting the potential for developing novel compounds with specific biological or chemical properties (Ovdiichuk et al., 2015). This research suggests a methodology that could be relevant for synthesizing compounds like "2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid" for specific scientific applications.

Industrial Production and Environmental Considerations

The production of nicotinic acid is essential for both its nutritional and pharmaceutical applications. A study by Lisicki et al. focuses on ecological methods to produce nicotinic acid, aiming to meet the demands of green chemistry and reduce environmental burden (Lisicki et al., 2022). This research underscores the importance of developing sustainable production methods for nicotinic acid and its derivatives, possibly including the compound .

Applications in Separation Techniques

Nicotinic acid's role in food, pharmaceutical, and biochemical industries is highlighted through studies on its separation and recovery. Kumar et al. discuss the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants, which could be applicable in purifying derivatives of nicotinic acid for various uses (Kumar et al., 2008).

Synthesis of Polymorphs and Heterocyclic Derivatives

Research on the crystallization and synthesis of nicotinic acid derivatives, such as 2-(p-Tolylamino)nicotinic acid, reveals the complexity and versatility of these compounds in scientific applications. Nath et al. describe the synthesis of neutral and zwitterionic polymorphs, offering insights into molecular conformation and structural properties (Nath et al., 2011). Such studies could inform the development of "this compound" for specific scientific or industrial applications.

Mécanisme D'action

Target of Action

The primary targets of the compound “2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

The compound’s pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with various bioactive molecules with target selectivity

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound’s potential biological activity could be influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the compound is a solid and is slightly soluble in water but can dissolve in organic solvents . It has strong acidity and could potentially be affected by factors such as pH, temperature, and the presence of other chemicals in its environment.

Propriétés

IUPAC Name |

2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-10-5-2-3-7-12(10)19-14(20)9-13(16(19)21)24-15-11(17(22)23)6-4-8-18-15/h2-8,13H,9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMRNEPFNCIFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2958464.png)

![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2958473.png)

![(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2958474.png)

![2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958476.png)

![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)